Onradivir Monohydrate: A Deep Dive into the Mechanism of Action of a Novel Influenza A PB2 Inhibitor
Onradivir Monohydrate: A Deep Dive into the Mechanism of Action of a Novel Influenza A PB2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onradivir (B12427892) (formerly ZSP1273) is a potent and selective small molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical and clinical data. Onradivir monohydrate disrupts a critical step in the viral replication cycle known as "cap-snatching," effectively halting viral gene transcription and subsequent protein synthesis. This guide consolidates key quantitative data, details the experimental methodologies used to elucidate its function, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistance to existing therapies. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is a prime target for antiviral drug development due to its essential role in viral replication and its high degree of conservation across strains. Onradivir monohydrate has emerged as a promising therapeutic candidate that specifically targets the PB2 subunit.
Core Mechanism of Action: Inhibition of Cap-Snatching
The primary mechanism of action of Onradivir is the inhibition of the "cap-snatching" process, a unique feature of influenza virus replication.[1] This process is essential for the transcription of viral mRNAs.
The influenza virus RdRp utilizes short, capped RNA fragments cleaved from host pre-mRNAs as primers to initiate the synthesis of its own messenger RNAs (mRNAs). The PB2 subunit of the viral polymerase is responsible for recognizing and binding to the 5' cap structure (m7GpppNm) of host pre-mRNAs.[2] Following this recognition, the endonuclease activity of the PA subunit cleaves the host pre-mRNA downstream of the cap, generating a capped primer that is then used by the PB1 polymerase subunit to initiate transcription of viral genes.[3]
Onradivir potently binds to the cap-binding domain of the PB2 subunit, competitively inhibiting its ability to recognize and bind host capped RNAs.[4][5] This disruption prevents the initiation of viral mRNA synthesis, thereby halting the production of viral proteins and ultimately inhibiting viral replication.
Quantitative Data
Onradivir has demonstrated potent antiviral activity against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs.
Table 1: In Vitro Inhibitory Activity of Onradivir (ZSP1273)
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC50 | Influenza A Polymerase | - | 0.562 ± 0.116 nM | [6] |
| EC50 | A/Mal/302/54 (H1N1) | MDCK | 0.028 ± 0.011 nM | [7] |
| EC50 | Normal Influenza A (H1N1, H3N2) | MDCK | 0.01 to 0.063 nM | [6] |
| EC50 | Oseltamivir-resistant strains | MDCK | Potent activity | [6] |
| EC50 | Baloxavir-resistant strains | MDCK | Potent activity | [6] |
| EC50 | Highly pathogenic avian influenza | MDCK | Potent activity | [6] |
Table 2: Preclinical Pharmacokinetic Profile of Onradivir (ZSP1273)
| Species | Administration | Key Findings | Reference |
| Mice, Rats, Beagle Dogs | Single and multiple doses | Favorable pharmacokinetic characteristics | [6] |
| Mice | Oral | Dose-dependent reduction in influenza A virus titers, high survival rate | [7] |
| Ferrets | Oral | Observed inhibitory activity against influenza A virus infection | [7] |
Table 3: Human Pharmacokinetic and Clinical Efficacy Data
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase 1 | Healthy Volunteers | Single doses (100-1200 mg) | Rapidly absorbed (Tmax 0.5-2 h), average half-life 12.1-35.0 h. Generally safe and well-tolerated. | [8] |
| Phase 2 | Adults with uncomplicated influenza A | 600 mg once daily | Statistically significant reduction in time to symptom alleviation compared to placebo. Reduced viral load. | [9] |
| Phase 3 | Adults with uncomplicated influenza A | 600 mg once daily | Similar efficacy to oseltamivir (B103847) in reducing symptom duration. Acceptable safety profile. | [5] |
| Special Population | Patients with hepatic impairment | Single 600 mg dose | Increased exposure to Onradivir, suggesting a need for dose adjustment in this population. | [10] |
| Special Population | Patients with severe renal impairment | Single 600 mg dose | No clinically meaningful effect on pharmacokinetics, suggesting no dose adjustment is necessary. | [1] |
Experimental Protocols
The following are generalized descriptions of the key experimental methodologies used to characterize the mechanism of action and efficacy of Onradivir. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the cited publications.
Influenza Virus Polymerase Inhibition Assay
This biochemical assay is designed to directly measure the inhibitory activity of a compound on the viral RNA polymerase.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose Tolerability and Pharmacokinetics of Onradivir in Chinese Patients with Hepatic Impairment and Healthy Matched Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of the Influenza A Virus Polymerase PB1-PB2 Interface Indicates Strain-Specific Assembly Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic insights of onradivir in influenza treatment to inform pediatric dosing selection in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Crystal Structure of the PB2 Cap-binding Domain of Influenza B Virus Reveals a Novel Cap Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
